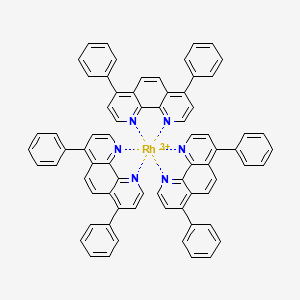
Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) is a coordination complex that features rhodium as the central metal ion coordinated to three 4,7-diphenyl-1,10-phenanthroline ligands. This compound is known for its unique photophysical properties and is often used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) typically involves the reaction of rhodium(III) chloride with 4,7-diphenyl-1,10-phenanthroline in a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the rhodium center. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) can undergo various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the rhodium center is further oxidized.
Reduction: It can also undergo reduction reactions, where the rhodium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more of the 4,7-diphenyl-1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state rhodium complexes, while reduction reactions may produce lower oxidation state rhodium complexes.
Applications De Recherche Scientifique
Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Employed in studies involving DNA interactions and as a probe for studying biological systems.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its photophysical properties.
Industry: Utilized in the development of sensors and materials for optoelectronic applications.
Mécanisme D'action
The mechanism by which Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) exerts its effects is primarily through its ability to participate in electron transfer processes. The compound can interact with various molecular targets, including DNA and proteins, through coordination and electrostatic interactions. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride: A similar compound with ruthenium as the central metal ion, known for its use as an oxygen-sensitive fluorescent indicator.
Tris(4,7-diphenyl-1,10-phenanthroline)iridium(III): Another similar compound with iridium as the central metal ion, used in various photophysical studies.
Uniqueness
Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) is unique due to its specific photophysical properties and its ability to participate in a wide range of chemical reactions. Its versatility in scientific research applications, particularly in the fields of chemistry, biology, and medicine, sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C72H48N6Rh+3 |
|---|---|
Poids moléculaire |
1100.1 g/mol |
Nom IUPAC |
4,7-diphenyl-1,10-phenanthroline;rhodium(3+) |
InChI |
InChI=1S/3C24H16N2.Rh/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;/h3*1-16H;/q;;;+3 |
Clé InChI |
AZPVUYTUSOGZOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















